Evidence 1: Circadian Period Lengthening Activity in U2OS Cell-Based Assay
NCC007 demonstrates significantly stronger period-lengthening activity in the U2OS cell-based circadian assay compared to its parent compound longdaysin. The concentration required for a 5‑hour period lengthening was 0.32 μM for NCC007 versus 1.5 μM for longdaysin, representing an approximately 4.7‑fold improvement in cellular potency [1].
| Evidence Dimension | Cell-based circadian period lengthening (5-hour shift) |
|---|---|
| Target Compound Data | 0.32 μM |
| Comparator Or Baseline | longdaysin: 1.5 μM |
| Quantified Difference | NCC007 is ~4.7‑fold more potent |
| Conditions | U2OS cell‑based circadian assay |
Why This Matters
This quantitative potency advantage means NCC007 achieves functional circadian modulation at substantially lower concentrations, reducing the risk of off‑target effects in cell‑based studies and enabling more robust signal‑to‑noise ratios in high‑throughput circadian screens.
- [1] Jang, H., et al. (2019). Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ. Journal of Medicinal Chemistry, 62(4), 1989–1998. View Source
